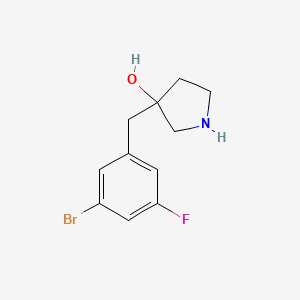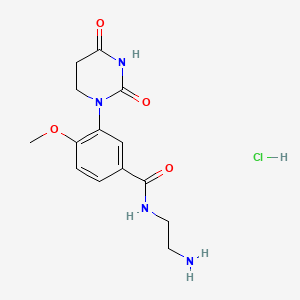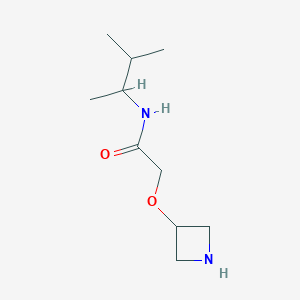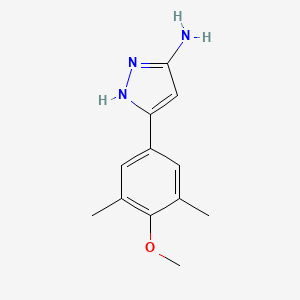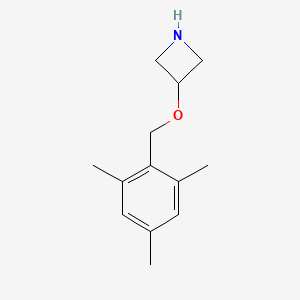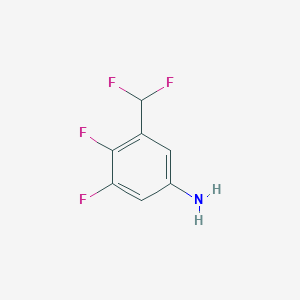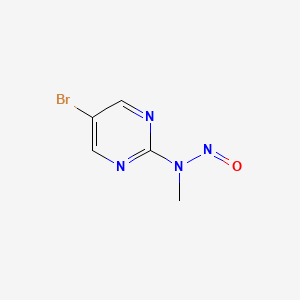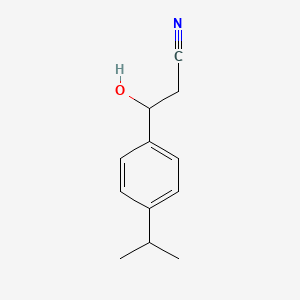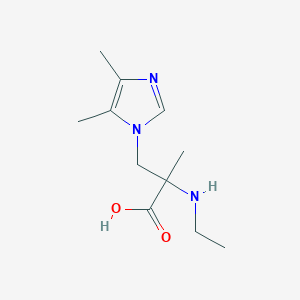
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino group attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be formed through a cyclization reaction.
Dimethylation: The imidazole ring can be selectively dimethylated at the 4 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Propanoic Acid Backbone: The dimethylated imidazole can then be reacted with a suitable halogenated propanoic acid derivative under basic conditions to form the desired product.
Introduction of the Ethylamino Group: Finally, the ethylamino group can be introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the ethylamino group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce an alcohol derivative.
Scientific Research Applications
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine or metronidazole.
Amino Acid Derivatives: Compounds such as alanine or valine.
Uniqueness
The uniqueness of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-5-13-11(4,10(15)16)6-14-7-12-8(2)9(14)3/h7,13H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
IRTGRSOAGYZDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=NC(=C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


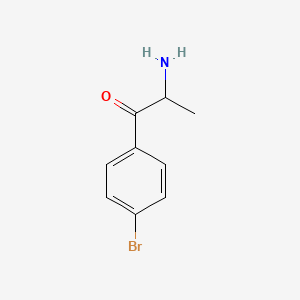
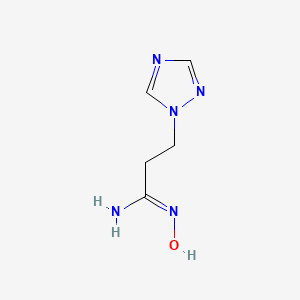
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
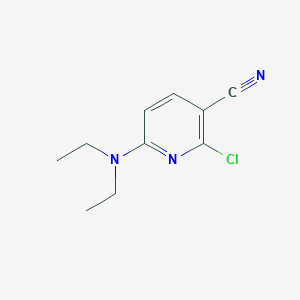
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
